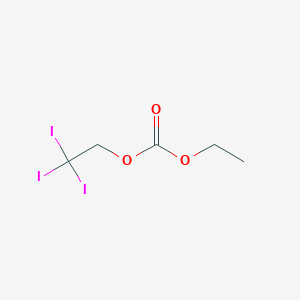
Ethyl 2,2,2-triiodoethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2,2-triiodoethyl carbonate is an organic compound characterized by the presence of three iodine atoms attached to an ethyl carbonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,2-triiodoethyl carbonate typically involves the reaction of ethyl chloroformate with triiodomethane in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the carbonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2,2-triiodoethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of ethyl 2,2,2-triiodoethanol.
Substitution: The iodine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under mild conditions to replace iodine atoms.
Major Products
The major products formed from these reactions include iodinated alcohols, acids, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2,2-triiodoethyl carbonate has several scientific research applications:
Biology: The compound is studied for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Medicine: Research is ongoing into its use as a contrast agent in medical imaging techniques such as X-ray and CT scans.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which ethyl 2,2,2-triiodoethyl carbonate exerts its effects involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which influences the reactivity and stability of the compound. The carbonate group can undergo hydrolysis, releasing triiodoethanol and carbon dioxide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,2,2-trifluoroethyl carbonate: Similar in structure but contains fluorine atoms instead of iodine.
Ethyl chloroformate: Contains chlorine atoms and is used in similar synthetic applications.
Triiodomethane (Iodoform): A simpler compound with three iodine atoms attached to a single carbon.
Uniqueness
Ethyl 2,2,2-triiodoethyl carbonate is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. Its high iodine content makes it particularly useful in applications requiring heavy atoms, such as radiolabeling and imaging.
Eigenschaften
CAS-Nummer |
192511-13-0 |
|---|---|
Molekularformel |
C5H7I3O3 |
Molekulargewicht |
495.82 g/mol |
IUPAC-Name |
ethyl 2,2,2-triiodoethyl carbonate |
InChI |
InChI=1S/C5H7I3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3 |
InChI-Schlüssel |
MSIKCMOZRFYFGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCC(I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


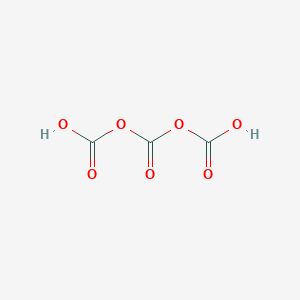
![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
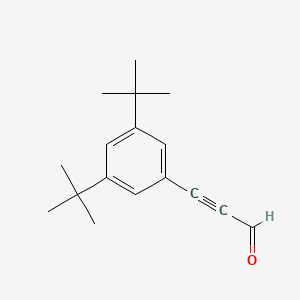
![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
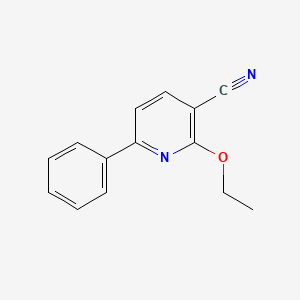


![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
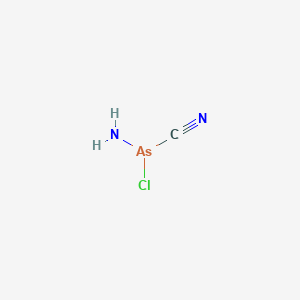
![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)

![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
